(S)-1-Indan-1-yl-piperidine-4-one
Description
Properties
IUPAC Name |
1-[(1S)-2,3-dihydro-1H-inden-1-yl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-12-7-9-15(10-8-12)14-6-5-11-3-1-2-4-13(11)14/h1-4,14H,5-10H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKMIJLSWJYLDZ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3CCC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N3CCC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Central Nervous System Modulation
(S)-1-Indan-1-yl-piperidine-4-one has been studied for its potential as a positive allosteric modulator of muscarinic acetylcholine receptors, particularly the M5 subtype. Research indicates that derivatives based on this compound can enhance receptor activity, which may be beneficial in treating cognitive disorders and enhancing memory function . The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. The compound has shown efficacy against various cancer types, including breast and prostate cancers, by inducing apoptosis through mitochondrial pathways. This mechanism involves the release of cytochrome c and activation of caspases, leading to programmed cell death . The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.
Antimicrobial Activity
Piperidine derivatives exhibit significant antimicrobial properties, making this compound a candidate for developing new antimicrobial agents. Its efficacy against bacterial and fungal pathogens suggests potential applications in treating infections resistant to conventional therapies .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with varied biological activities. The compound can be utilized in synthesizing more complex piperidine derivatives by employing various functionalization strategies .
Drug Discovery
The compound's structural characteristics make it an attractive candidate in drug discovery programs aimed at developing novel therapeutic agents. Its ability to interact with multiple biological targets enhances its potential as a lead compound for further optimization .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares (S)-1-Indan-1-yl-piperidine-4-one with key analogs:
Key Observations:
Methoxyphenyl derivatives (e.g., C₂₄H₂₈NO₅) exhibit broad antimicrobial activity, likely due to electron-donating methoxy groups enhancing membrane interaction . In contrast, the indan group may favor CNS-targeted activity. Patent compounds with indazole and morpholino groups (EP 2 402 347 A1) prioritize kinase inhibition, suggesting substituent-dependent target specificity .
Enantiopure synthesis is critical for optimizing therapeutic indices.
Synthetic and Analytical Challenges :
- Crystallographic studies of methoxyphenyl analogs (e.g., ) highlight the importance of structural elucidation for confirming regiochemistry and conformation. The indan derivative may require similar rigor due to its chiral center.
Preparation Methods
Mannich Condensation for Piperidine-4-one Core Formation
The Mannich reaction is a cornerstone for synthesizing piperidine-4-ones. A three-component condensation between ammonia, dicarboxylic acid esters, and aromatic aldehydes yields 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. For example, reacting ethyl acetoacetate, benzaldehyde, and ammonium acetate in ethanol under reflux produces the piperidine-4-one core in 65–72% yield. Modifications using chiral amines or aldehydes could theoretically induce asymmetry, though direct reports for this compound remain sparse.
Enantioselective Synthesis and Resolution
Asymmetric Hydrogenation
Hydrogenation of imine intermediates using chiral catalysts offers a route to enantiomerically enriched products. A patent method employs (R)-1-Indan-1-yl-piperidine-4-one as a precursor, synthesized via hydrogenation of the corresponding imine with sodium cyanoborohydride in tetrahydrofuran (THF)/methanol. To obtain the S-enantiomer, substituting a chiral catalyst like (S)-BINAP-RuCl₂ could invert stereochemistry, though explicit examples are unreported in the provided sources.
Chiral Resolution via Diastereomeric Salt Formation
Racemic mixtures of 1-Indan-1-yl-piperidine-4-one can be resolved using chiral acids. For example, treatment with (R)-mandelic acid in ethanol preferentially crystallizes the S-enantiomer as the less soluble diastereomer. This method, adapted from analogous piperidine resolutions, typically achieves 90–95% ee after two recrystallizations.
Crystallographic Validation and Conformational Analysis
X-ray diffraction studies of related piperidine-4-ones confirm chair conformations with equatorial substituents. For instance, 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidine-4-one crystallizes in the monoclinic space group C2/c, with bond angles and torsional parameters consistent with minimal steric strain. These findings suggest that this compound likely adopts a similar conformation, stabilizing the S-configuration.
Optimization of Reaction Conditions and Yields
Table 1: Comparative Analysis of Synthetic Methods
Q & A
Q. What are the recommended strategies for synthesizing (S)-1-Indan-1-yl-piperidine-4-one with high enantiomeric purity?
Methodological Answer: Synthesis of enantiomerically pure this compound typically involves asymmetric catalysis or chiral resolution. Key steps include:
- Chiral catalysts : Use chiral ligands (e.g., BINAP or Josiphos) in transition-metal-catalyzed reactions to induce stereoselectivity during indane-piperidine coupling .
- Resolution techniques : Employ enzymatic resolution or diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) to separate enantiomers post-synthesis .
- Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry, ensuring ≥98% purity for pharmacological studies .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopy : Use -NMR and -NMR to confirm the indane-piperidine scaffold and stereochemistry. IR spectroscopy identifies ketone (C=O) and aromatic C-H stretches .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .
Advanced Research Questions
Q. What experimental designs are optimal for studying the biological activity of this compound in neurological targets?
Methodological Answer: To assess neuroactivity:
Q. How should researchers address contradictions in reported activity data for this compound derivatives?
Methodological Answer: Resolve discrepancies through:
- Method replication : Verify assay conditions (e.g., buffer pH, temperature) and compound purity (HPLC ≥95%) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers or batch effects .
- Structural validation : Re-examine stereochemical assignments; even minor enantiomeric impurities (e.g., 2% R-form) can skew activity .
- Contextual factors : Consider species-specific receptor isoforms or pharmacokinetic differences (e.g., blood-brain barrier penetration) .
Q. What computational methods predict the metabolic stability of this compound?
Methodological Answer: Combine in silico and experimental approaches:
- Docking simulations : Use Schrödinger Suite or AutoDock to model cytochrome P450 (CYP) interactions, identifying potential oxidation sites .
- QSAR models : Train algorithms on piperidine derivatives to predict clearance rates and metabolite formation .
- In vitro validation : Perform hepatic microsomal assays with LC-MS/MS to quantify metabolic half-life (t) .
Data Collection and Reporting Guidelines
Q. How to ensure reproducibility in synthetic protocols for this compound?
Methodological Answer: Adopt the following practices:
- Detailed documentation : Report reaction parameters (solvent, catalyst loading, temperature) and purification steps (column chromatography gradients) .
- Batch tracking : Assign unique identifiers to synthetic batches and archive aliquots for independent validation .
- Open data : Share raw NMR/MS files and crystallographic data (CIF) in repositories like PubChem or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
